A Technical Guide to 2-(Trifluoromethoxy)thiophenol (CAS: 175278-01-0) for Researchers and Drug Development Professionals
A Technical Guide to 2-(Trifluoromethoxy)thiophenol (CAS: 175278-01-0) for Researchers and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)thiophenol, identified by CAS number 175278-01-0, is a specialty organofluorine compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a thiophenol backbone substituted with a trifluoromethoxy group at the ortho position, combines two functionalities prized in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The thiophenol (-SH) moiety serves as a versatile chemical handle for further molecular elaboration and can itself be involved in critical interactions with biological targets.[3]
This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for 2-(Trifluoromethoxy)thiophenol, tailored for professionals in research and drug development.
Core Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(Trifluoromethoxy)thiophenol are summarized below. These data are essential for planning synthetic routes, designing purification protocols, and understanding the compound's physical behavior.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 175278-01-0 | [4][5][6] |
| Molecular Formula | C7H5F3OS | [4][5][6][7] |
| Molecular Weight | 194.17 g/mol | [4][5] |
| Appearance | Liquid | [8] |
| Boiling Point | 53-55 °C | [5] |
| Purity | Typically >97% or >98% | [4][5] |
| Synonyms | 2-(Trifluoromethoxy)benzenethiol | [4][7] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) | Source(s) |
| [M+H]+ | 195.00861 | 131.8 | [9] |
| [M+Na]+ | 216.99055 | 141.6 | [9] |
| [M-H]- | 192.99405 | 132.2 | [9] |
| [M]+ | 194.00078 | 130.9 | [9] |
Synthesis and Reactivity
Caption: General synthetic route to 2-(Trifluoromethoxy)thiophenol.
The reactivity of this compound is dictated by its two primary functional groups. The thiophenol group is nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group, can participate in electrophilic aromatic substitution reactions, although it is expected to be deactivated compared to benzene.
Strategic Importance in Drug Discovery
The inclusion of fluorinated motifs is a cornerstone of modern drug design.[10][11] The trifluoromethoxy group, in particular, offers a unique combination of properties that medicinal chemists can leverage to optimize lead compounds.[1][2]
-
Enhanced Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π ≈ 1.04), which can improve a molecule's ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in target proteins.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1]
-
Modulation of Acidity: The strong electron-withdrawing nature of the -OCF3 group increases the acidity of the thiol proton, which can influence target binding and pharmacokinetic properties.
-
Chemical Handle: The thiol group provides a reactive site for covalently linking the molecule to other scaffolds, linkers (in the context of PROTACs or ADCs), or for use in fragment-based drug discovery via disulfide tethering.
Caption: Structure-property relationships for drug design.
Safety, Handling, and Storage
2-(Trifluoromethoxy)thiophenol is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 4 | H227: Combustible liquid | [12] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [6][12] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [6][12] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6][12] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][12] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [6][12] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [6][12] |
Recommended Procedures:
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][12] Avoid breathing vapors and prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound is listed as air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Experimental Protocols
Specific, published experimental protocols detailing the synthesis or use of 2-(Trifluoromethoxy)thiophenol are limited. However, a general procedure for the synthesis of a substituted thiophenol can be adapted from the patent literature.[13]
Representative General Protocol for Synthesis:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve the starting material (e.g., 1-chloro-2-(trifluoromethoxy)benzene) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a molar excess (e.g., 1.5-5 equivalents) of a hydrosulfide source, such as sodium hydrosulfide (NaSH).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring for several hours (e.g., 5-20 hours) at a temperature ranging from 50°C to 150°C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling the reaction to room temperature, carefully acidify the mixture with a dilute acid (e.g., 10% HCl or H2SO4) to a pH of approximately 2-5 to protonate the thiolate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the final 2-(Trifluoromethoxy)thiophenol.
Caption: General workflow for synthesis and purification.
Conclusion
2-(Trifluoromethoxy)thiophenol is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a metabolically robust, lipophilic -OCF3 group and a synthetically versatile -SH group makes it an attractive starting material for creating novel molecules with potentially enhanced pharmacological profiles. Researchers using this compound should adhere to strict safety protocols due to its toxicity. While detailed application data remains proprietary or limited, its structural motifs are well-precedented in successful bioactive compounds, suggesting a promising future for its use in developing next-generation chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 4. CAS RN 175278-01-0 | Fisher Scientific [fishersci.fi]
- 5. 2-(TRIFLUOROMETHOXY)THIOPHENOL | 175278-01-0 | INDOFINE Chemical Company [indofinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 175278-01-0 2-(trifluoromethoxy)benzenethiol 2-(三氟甲氧基)苯硫酚 -Win-Win Chemical [win-winchemical.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. PubChemLite - 2-(trifluoromethoxy)thiophenol (C7H5F3OS) [pubchemlite.lcsb.uni.lu]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
